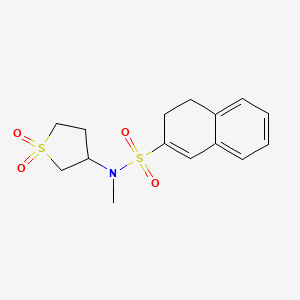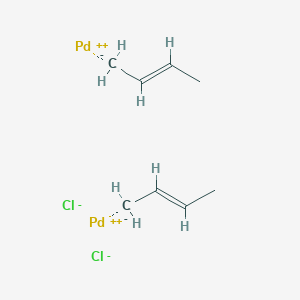
(E)-丁-2-烯;钯(2+);二氯化物
描述
(E)-But-2-ene is an alkene with the formula CH3CH=CHCH3 . Palladium(2+) refers to the palladium ion in the +2 oxidation state. Dichloride could refer to a compound containing two chloride ions.
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve the palladium atom forming bonds with the (E)-But-2-ene and the chloride ions .Chemical Reactions Analysis
The chemical reactions involving compounds like this can vary widely and would depend on the specific conditions and reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific compound like “(E)-But-2-ene;palladium(2+);dichloride” would depend on the exact structure and bonding of the compound .科学研究应用
1,3-丁二烯的选择性线性二聚
钯 (II) 化合物,包括二氯化钯,可有效地将丁二烯二聚成 1,3,6-辛三烯,选择性为 100%。该工艺受益于催化剂溶液的易分离性和可重复使用性,展示了钯在促进高效且环保的化学过程中的作用 (Silva 等人,1998 年)。
交叉偶联反应
二氯[1,1'-双(二苯基膦)二茂铁]钯(II) 可作为仲丁基氯化镁与各种有机卤化物交叉偶联反应的有效催化剂,生成高产率的仲丁基衍生物。这突出了钯在促进复杂有机合成中的关键作用 (Hayashi 等人,1979 年)。
有机钯(IV) 化学
有机钯(IV) 化学的发展极大地促进了对有机金属化学和催化机理的理解。钯(IV) 配合物已被用于探索氧化加成、还原消除反应和烷基交换,为有机合成技术的进步做出了贡献 (Canty,1992 年)。
Pd2+ 检测的化学发光探针
钯(II) 检测化学发光探针的开发证明了钯对环境和健康影响监测的影响。该探针能够在各种情况下增强对 Pd2+ 的检测,表明钯在合成应用之外的更广泛影响 (Gao 等人,2019 年)。
催化羰基烯丙基化
钯催化的羰基烯丙基化说明了该金属通过创新反应途径促进复杂有机分子(如顺式-2,5-二取代吡咯烷)合成的能力。这展示了钯在以高精度和效率创建药理学相关结构中的用途 (Redford 等人,2012 年)。
作用机制
Target of Action
The primary target of (E)-But-2-ene; palladium(2+); dichloride is the carbon-carbon double bond present in organic compounds. The palladium(2+) ion acts as a catalyst in reactions involving this compound, facilitating the addition of elements across the double bond .
Mode of Action
(E)-But-2-ene; palladium(2+); dichloride interacts with its targets through a series of chemical reactions. The palladium(2+) ion, being a transition metal, can form complex ions with (E)-But-2-ene, allowing it to facilitate various reactions such as addition, oxidation, and coupling reactions . The dichloride ion can act as a leaving group in these reactions, further enabling the transformation of the organic compound.
Biochemical Pathways
The compound’s action primarily affects the biochemical pathways involved in the synthesis and modification of organic compounds. For instance, in the presence of (E)-But-2-ene; palladium(2+); dichloride, an alkene can undergo halogenation, hydration, or oxidative addition, leading to the formation of new organic compounds . These reactions can have significant downstream effects, altering the structure and properties of the resulting compounds.
Pharmacokinetics
The pharmacokinetics of (E)-But-2-ene; palladium(2+); dichloride would depend on the specific context of its useThe adme (absorption, distribution, metabolism, and excretion) properties of the compound would be influenced by factors such as the nature of the organic compound it is reacting with, the reaction conditions, and the presence of other substances .
Result of Action
The action of (E)-But-2-ene; palladium(2+); dichloride results in the transformation of organic compounds. By acting on the carbon-carbon double bond, it can facilitate the addition of elements across the bond, leading to the formation of new compounds with altered structures and properties . This can have significant implications in fields such as organic synthesis and medicinal chemistry, where the compound can be used to synthesize a wide range of organic products.
Action Environment
The action, efficacy, and stability of (E)-But-2-ene; palladium(2+); dichloride are influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of other substances, and the pH of the solution . For instance, certain reactions may require specific temperatures or pressures to proceed efficiently. Additionally, the presence of impurities can affect the efficacy of the compound, while changes in pH can influence its stability.
安全和危害
未来方向
属性
IUPAC Name |
(E)-but-2-ene;palladium(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7.2ClH.2Pd/c2*1-3-4-2;;;;/h2*3-4H,1H2,2H3;2*1H;;/q2*-1;;;2*+2/p-2/b2*4-3+;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPSAJZWHPLTKH-HYTOEPEZSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C[CH2-].CC=C[CH2-].[Cl-].[Cl-].[Pd+2].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[CH2-].C/C=C/[CH2-].[Cl-].[Cl-].[Pd+2].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2Pd2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-But-2-ene;palladium(2+);dichloride | |
CAS RN |
12081-22-0 | |
| Record name | Bis[(1,2,3-η)-2-buten-1-yl]di-μ-chlorodipalladium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12081-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride](/img/structure/B1650736.png)
![Tert-butyl N-{9-azabicyclo[5.3.1]undecan-11-YL}carbamate](/img/structure/B1650737.png)
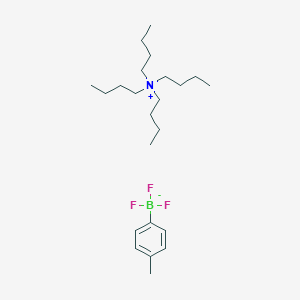

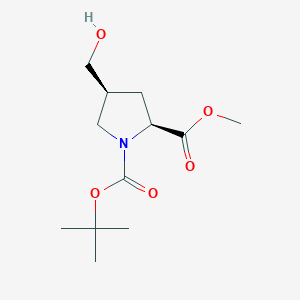

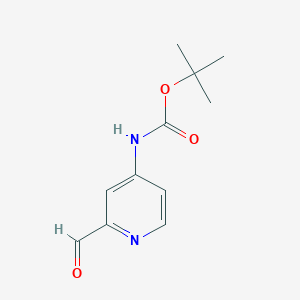

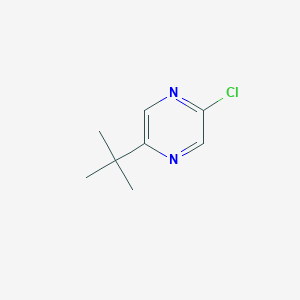
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde](/img/structure/B1650748.png)
![3-Fluoro-6,7-dihydrocyclopenta[b]pyridin-5-one](/img/structure/B1650750.png)


